2-(Piperidin-2-yl)cyclopentan-1-one
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Overview
Description
2-(Piperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C10H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclopentanone, a five-membered cyclic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of piperidine with cyclopentanone under acidic or basic conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Another method involves the use of organophotocatalysis, where a [1+2+3] strategy is employed to synthesize 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This method offers a one-step access to diverse substituted 2-piperidinones under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cyclopentanone moiety is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of 2-(Piperidin-2-yl)cyclopentanol.
Substitution: Formation of various substituted piperidine or cyclopentanone derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)cyclopentan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The piperidine ring and cyclopentanone moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.
Cyclopentanone: A five-membered cyclic ketone used as a precursor in organic synthesis.
2-Piperidinone: A derivative of piperidine with a ketone group, similar in structure to 2-(Piperidin-2-yl)cyclopentan-1-one.
Uniqueness
This compound is unique due to its combined structural features of piperidine and cyclopentanone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-piperidin-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-9,11H,1-7H2 |
InChI Key |
PXVLJENTVLYVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCCC2=O |
Origin of Product |
United States |
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